

In Vitro Activity of Cefaclor Against Common Pathogens: A Technical Guide

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Compound of Interest

Compound Name:	Cefaclor
CAS No.:	53994-73-3; 70356-03-5
Cat. No.:	B15561055

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of **Cefaclor**, a second-generation cephalosporin antibiotic. The document summarizes key quantitative data on its efficacy against a range of common bacterial pathogens, details the experimental protocols for susceptibility testing, and illustrates the underlying mechanism of action.

Introduction

Cefaclor is a semi-synthetic, orally administered cephalosporin antibiotic that has been in clinical use for several decades.[1] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2][3] Its bactericidal action results from the inhibition of cell-wall synthesis, a mechanism shared with other β -lactam antibiotics.[3][4] This guide serves as a technical resource for researchers and professionals in the field of drug development, providing a consolidated view of **Cefaclor**'s in vitro performance against clinically relevant bacteria.

Data Presentation: In Vitro Susceptibility of Common Pathogens to Cefaclor

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for **Cefaclor** against a variety of common bacterial pathogens. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Table 1: In Vitro Activity of **Cefaclor** against Gram-Positive Pathogens

Pathogen	Number of Isolates	MIC Range (µg/mL)	MIC50 (µg/mL)	MIC90 (µg/mL)	Percent Susceptible (%)
Staphylococcus aureus (Methicillin-Susceptible)	201	0.6 - 128	-	≤8	>90%
Staphylococcus aureus (Penicillin-Susceptible)	-	-	-	-	Mean MIC: 0.93 µg/mL
Staphylococcus aureus (Penicillin-Resistant)	-	-	-	-	Mean MIC: 1.44 µg/mL
Streptococcus pneumoniae	163	-	-	<2	>95%
Streptococcus pyogenes (Group A β-hemolytic streptococci)	-	0.06 - 4	-	-	Highly Susceptible

Data compiled from multiple sources.

Table 2: In Vitro Activity of **Cefaclor** against Gram-Negative Pathogens

Pathogen	Number of Isolates	MIC Range (µg/mL)	MIC50 (µg/mL)	MIC90 (µg/mL)	Percent Susceptible (%)
Escherichia coli	489	-	-	-	~85% (at NCCLS breakpoints)
Haemophilus influenzae	216	0.03 - 128	-	<2	>95%
Moraxella catarrhalis	87	-	-	<2	>95%

Data compiled from multiple sources.

Experimental Protocols

The in vitro activity of **Cefaclor** is primarily determined using standardized antimicrobial susceptibility testing methods. The two most common methods are the Kirby-Bauer disk diffusion test and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterium to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Protocol:

- **Inoculum Preparation:** A standardized suspension of the test bacterium is prepared in a sterile broth to match the turbidity of a 0.5 McFarland standard. This typically corresponds to a bacterial concentration of approximately $1-2 \times 10^8$ CFU/mL.

- **Plate Inoculation:** A sterile cotton swab is dipped into the standardized bacterial suspension, and excess fluid is removed. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.
- **Disk Application:** A **Cefaclor**-impregnated disk (typically 30 µg) is aseptically placed on the surface of the inoculated agar plate.
- **Incubation:** The plate is incubated at 35-37°C for 16-24 hours.
- **Zone Measurement:** The diameter of the zone of complete growth inhibition around the disk is measured in millimeters.
- **Interpretation:** The measured zone diameter is compared to standardized interpretive charts to classify the bacterium as susceptible, intermediate, or resistant to **Cefaclor**.

Broth Microdilution Method for MIC Determination

This quantitative method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium in a liquid medium.

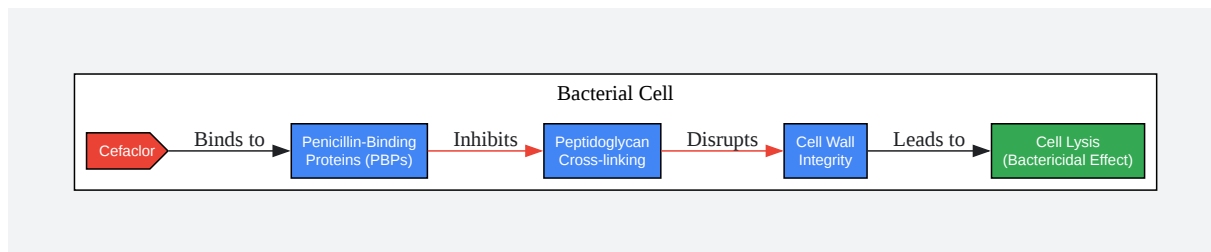
Protocol:

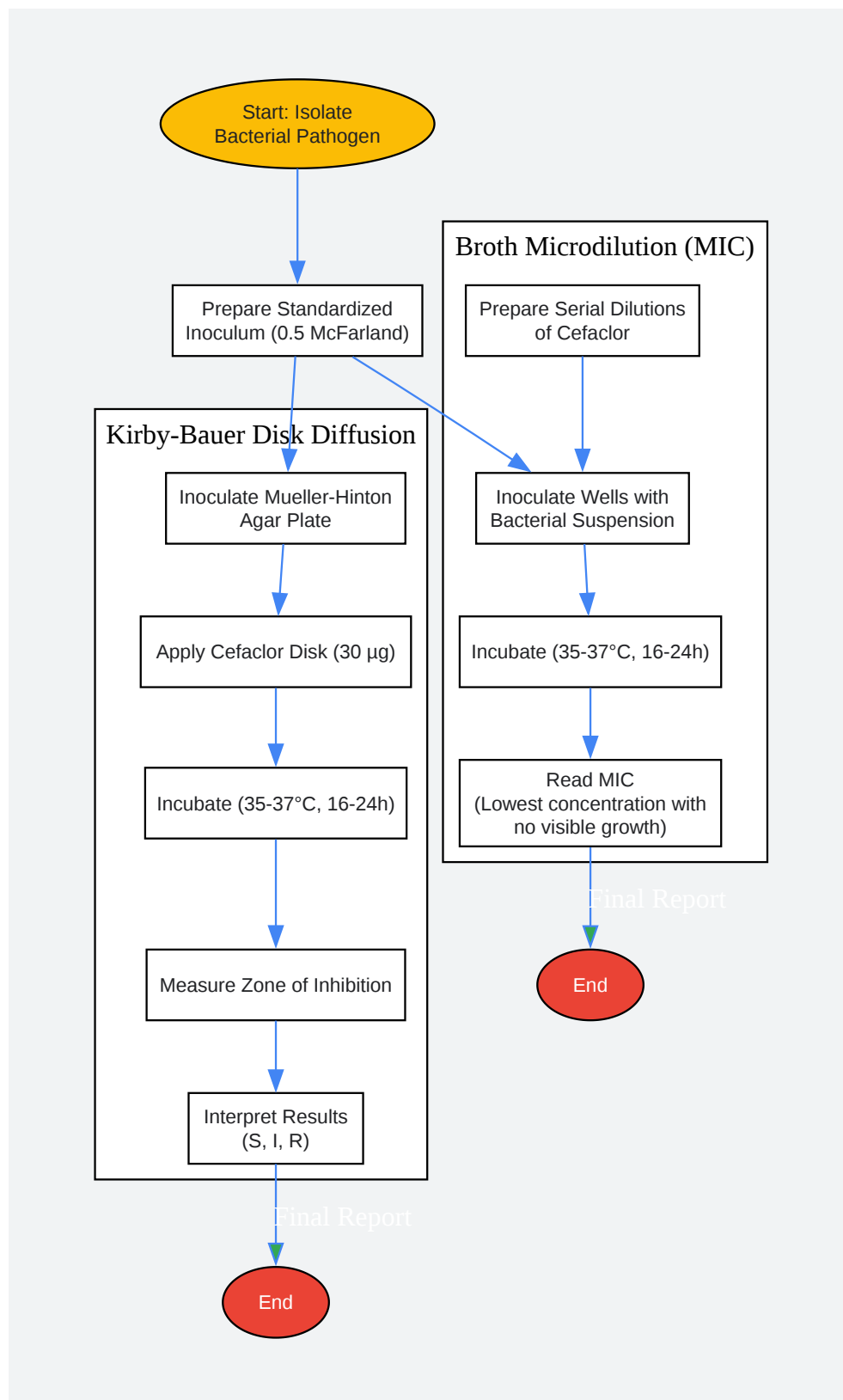
- **Preparation of Antibiotic Dilutions:** A series of twofold dilutions of **Cefaclor** are prepared in a multi-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
- **Inoculum Preparation:** A standardized bacterial suspension is prepared, similar to the Kirby-Bauer method, and then diluted to a final concentration of approximately 5×10^5 CFU/mL in the test wells.
- **Inoculation:** Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (without antibiotic) and a sterility control well (without bacteria) are included.
- **Incubation:** The microtiter plate is incubated at 35-37°C for 16-24 hours.
- **MIC Determination:** The MIC is recorded as the lowest concentration of **Cefaclor** in which there is no visible bacterial growth (i.e., the first clear well).

Mandatory Visualizations

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefaclor, like other β -lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of **Cefaclor** to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains and ultimately leading to cell lysis and death.





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